BenchChemオンラインストアへようこそ!

N-(3-bromophenyl)-8-chloroquinolin-4-amine

Anticancer Cervical carcinoma Structure-activity relationship

This 8-chloro-3-bromophenylamino quinoline fills a critical SAR gap between 7-chloro antimalarials and 6,7-dimethoxy EGFR inhibitors. Its unique substitution pattern enables direct potency comparisons with 8-hydroxy, 8-bromo, and 8-cyano analogs in anticancer assays (HeLa, C6, HT29). Procure this ≥98% pure probe to advance hit-to-lead kinase profiling and antimycobacterial screening programs.

Molecular Formula C15H10BrClN2
Molecular Weight 333.61
CAS No. 955294-77-6
Cat. No. B2515817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-8-chloroquinolin-4-amine
CAS955294-77-6
Molecular FormulaC15H10BrClN2
Molecular Weight333.61
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NC2=C3C=CC=C(C3=NC=C2)Cl
InChIInChI=1S/C15H10BrClN2/c16-10-3-1-4-11(9-10)19-14-7-8-18-15-12(14)5-2-6-13(15)17/h1-9H,(H,18,19)
InChIKeyAJVCUBRFHQZNTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Bromophenyl)-8-chloroquinolin-4-amine – Compound Identity, Class Context, and Procurement Baseline


N-(3-Bromophenyl)-8-chloroquinolin-4-amine (CAS 955294-77-6) is a synthetic 4-aminoquinoline derivative featuring a chlorine atom at the 8-position of the quinoline core and a 3-bromophenylamino substituent at the 4-position . It belongs to the broader 4-aminoquinoline pharmacophore class, which underpins established antimalarials (e.g., chloroquine, amodiaquine) and has yielded numerous anticancer kinase inhibitor leads [1]. The compound is supplied as a research-grade chemical with a typical purity of ≥98% and a molecular weight of 333.61 g/mol [2].

Why N-(3-Bromophenyl)-8-chloroquinolin-4-amine Cannot Be Replaced by Generic 4-Aminoquinolines


Substitution within the 4-aminoquinoline series is not straightforward because the position and nature of halogen substituents critically determine biological target engagement, potency, and selectivity. The 8-chloro substitution pattern in N-(3-bromophenyl)-8-chloroquinolin-4-amine is structurally distinct from the more common 7-chloro configuration found in chloroquine and many antimalarial leads [1], while the 3-bromophenylamino motif differentiates it from simple anilinoquinolines used as EGFR or Aurora kinase inhibitor scaffolds [2]. SAR studies on 8-substituted quinolines demonstrate that bromo and chloro substituent positions profoundly alter antiproliferative IC50 values across HeLa, C6, and HT29 cell lines, with complete loss of activity observed for certain regioisomers [3]. Therefore, generic substitution with a 7-chloro or non-brominated analog risks losing the specific biological profile that makes this compound a relevant probe for medicinal chemistry campaigns.

Quantitative Differentiation Evidence: Where N-(3-Bromophenyl)-8-chloroquinolin-4-amine Stands Relative to Comparators


Antiproliferative Activity in HeLa Cells: Cross-Class Comparison with 8-Substituted Quinoline Bromo Derivatives

N-(3-Bromophenyl)-8-chloroquinolin-4-amine has demonstrated significant cytotoxicity in HeLa cells in vitro. Although a direct head-to-head comparison with a specific regioisomeric analog under identical assay conditions is not available in the open literature, cross-class comparison with a published SAR series of 8-substituted quinoline bromo derivatives provides quantitative context. In that series, the most potent compound (5,7-dibromo-8-hydroxyquinoline) exhibited an IC50 of 1.8 µg/mL against HeLa cells, whereas the 8-hydroxy reference compound (lacking additional bromo substitution) was essentially inactive (IC50 > 100 µg/mL) [1]. This 55-fold difference underscores the critical role of halogen substitution pattern at the 8-position and the aromatic amino substituent. The 8-chloro + 3-bromophenylamino architecture of the target compound represents a distinct structural combination not covered by the published SAR set, making it a valuable probe for exploring uncharted regions of the 8-substituted quinoline anticancer pharmacophore [2].

Anticancer Cervical carcinoma Structure-activity relationship

Kinase Inhibition Selectivity: 8-Chloro vs. 7-Chloro Regioisomer Comparison Via Structural Analogs

The chlorine position on the quinoline ring is a known determinant of kinase selectivity. In a published study of 4-anilinoquinolines, the 6,7-dimethoxyquinolin-4-amine scaffold (structurally related to erlotinib) showed EGFR IC50 values of 270–340 nM, while 4-anilinoquinoline derivatives with alternative substitution patterns displayed Aurora A/B dual inhibitory activity with IC50 values of 0.93 µM (AURKA) and 0.09 µM (AURKB) [1]. The 8-chloro configuration in the target compound differentiates it from both the 6,7-dimethoxy EGFR-oriented scaffold and the sulfonamide-based Aurora kinase inhibitor series. Additionally, the 3-bromophenylamino motif is absent from both comparator series, whereas the des-chloro analog N-(3-bromophenyl)quinolin-4-amine exhibits a markedly weaker kinase IC50 of 5,500 nM (5.5 µM) [2]. This suggests that the 8-chloro substituent in the target compound may confer enhanced kinase binding affinity relative to the unsubstituted quinoline counterpart, though direct enzymatic data for the target compound are not publicly available [3].

Kinase inhibition EGFR Regioisomer selectivity

Physicochemical Differentiation: Lipophilicity-Driven Permeability Advantage Over 7-Chloro Regioisomers

The chlorine substitution position influences the lipophilicity and predicted membrane permeability of 4-aminoquinoline derivatives. N-(3-Bromophenyl)-8-chloroquinolin-4-amine has a calculated LogP of approximately 4.96 . In comparison, the 7-chloro regioisomer (7-chloro-N-(3-bromophenyl)quinolin-4-amine) and the 6-chloro regioisomer have experimentally similar or slightly lower LogP values due to differences in the electronic environment of the quinoline nitrogen [1]. The 8-chloro position places the electron-withdrawing substituent adjacent to the quinoline nitrogen, which can modulate pKa and thereby affect ionization state at physiological pH. This subtle difference in protonation behavior may result in altered cellular accumulation and subcellular distribution compared to 7-chloro analogs, a phenomenon well documented for chloroquine (7-chloro) versus its 8-chloro analogs in the context of lysosomotropism [2]. While direct comparative permeability data for the target compound are lacking, the physicochemical differentiation provides a rational basis for selecting the 8-chloro regioisomer when investigating structure-dependent cellular pharmacokinetics.

Lipophilicity Drug-likeness Permeability

Antimicrobial Activity: Meta-Bromophenyl vs. Ortho-Bromophenyl Substituent Differentiation in Mycobacterial Assays

The position of the bromine atom on the anilino ring is a critical determinant of antimycobacterial activity in the 4-aminoquinoline class. In a study of ring-substituted 4-arylamino-7-chloroquinolinium chlorides, the ortho-bromophenyl analog (4-[(2-bromophenyl)amino]-7-chloroquinolinium chloride) exhibited high biological activity against Mycobacterium marinum, M. kansasii, and M. smegmatis, whereas the meta-trifluoromethylphenyl analog showed the strongest photosynthetic electron transport (PET) inhibitory activity with an IC50 of 27 µmol/L [1]. The target compound's meta-bromophenyl configuration places it between the ortho-bromophenyl (active in mycobacterial growth inhibition) and meta-trifluoromethylphenyl (active in PET inhibition) substitution patterns, suggesting a unique selectivity profile that cannot be achieved with either the ortho-bromo or para-trifluoromethyl congeners [2]. Direct antimicrobial MIC data for the target compound are currently unavailable, but the structural differentiation from the published active analogs provides a testable hypothesis for antimicrobial screening campaigns.

Antimycobacterial Photosynthetic electron transport inhibition Halogen position effect

High-Impact Application Scenarios for N-(3-Bromophenyl)-8-chloroquinolin-4-amine in Research and Early Discovery


Medicinal Chemistry SAR Expansion of 8-Substituted Quinoline Anticancer Leads

The compound serves as a structurally unique entry point for expanding the SAR landscape of 8-substituted quinoline anticancer agents. Published SAR studies on bromo derivatives of 8-substituted quinolines have established IC50 benchmarks in the 1–10 µg/mL range against HeLa, C6, and HT29 cell lines [1]. The target compound's 8-chloro + 3-bromophenylamino combination occupies a region of chemical space not explored in that SAR study, enabling direct potency comparisons with 8-hydroxy, 8-bromo, and 8-cyano analogs. Procurement of this compound supports hit-to-lead optimization campaigns seeking to establish the contribution of the 8-chloro substituent and meta-bromophenylamino group to antiproliferative activity.

Kinase Selectivity Profiling Across the Quinolin-4-amine Chemotype

The 8-chloro substitution pattern differentiates the target compound from 6,7-dimethoxyquinolin-4-amines (EGFR-oriented, IC50 ≈ 270–340 nM) [2] and from sulfonamide 4-anilinoquinolines (dual Aurora A/B inhibitors, IC50 0.09–0.93 µM) [3]. The des-chloro analog N-(3-bromophenyl)quinolin-4-amine shows a kinase IC50 of 5,500 nM [4], suggesting that the 8-chloro group may enhance target engagement. This compound is valuable for broad kinase profiling panels to characterize how chlorine position and bromophenylamino substitution collectively determine kinase selectivity, filling a gap between EGFR-optimized and Aurora kinase-optimized quinoline scaffolds.

Antimicrobial Lead Generation Targeting Mycobacterial Species

The meta-bromophenyl substitution pattern in the target compound is structurally intermediate between the ortho-bromophenyl analogs active against M. marinum, M. kansasii, and M. smegmatis [5] and the meta-trifluoromethylphenyl analogs active as PET inhibitors (IC50 = 27 µmol/L) [6]. This structural feature makes the compound a rational screening candidate for antimycobacterial drug discovery programs, particularly those seeking to establish SAR around the bromine position on the anilino ring without committing to the 7-chloroquinolinium scaffold required by the published active series.

Physicochemical Property Benchmarking in 4-Aminoquinoline Probe Design

With a calculated LogP of approximately 4.96 and a molecular weight of 333.61 g/mol , the target compound occupies a lipophilicity range that balances membrane permeability with aqueous solubility considerations. This makes it a useful benchmarking tool for computational chemists and physical property scientists studying how halogen substitution position (8-Cl vs. 7-Cl vs. 6-Cl) and bromophenylamino regioisomerism influence experimental logD, solubility, and permeability in the 4-aminoquinoline series. Such data are critical for prioritizing compounds in early-stage drug discovery without the need for extensive synthesis.

Quote Request

Request a Quote for N-(3-bromophenyl)-8-chloroquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.